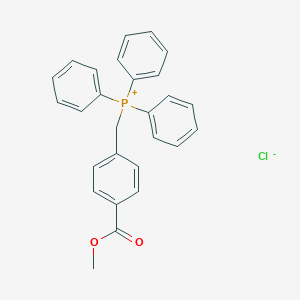

(4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64107. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methoxycarbonylphenyl)methyl-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O2P.ClH/c1-29-27(28)23-19-17-22(18-20-23)21-30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKAHXNONUTMEY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24ClO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592389 | |

| Record name | {[4-(Methoxycarbonyl)phenyl]methyl}(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253-47-0 | |

| Record name | Phosphonium, [[4-(methoxycarbonyl)phenyl]methyl]triphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 64107 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001253470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1253-47-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | {[4-(Methoxycarbonyl)phenyl]methyl}(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-(Methoxycarbonyl)benzyl)triphenylphosphonium Chloride: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride is a quaternary phosphonium salt that serves as a crucial reagent in modern organic synthesis. Its primary utility lies in its role as a precursor to a stabilized phosphorus ylide for the Wittig reaction, a powerful and widely used method for the formation of carbon-carbon double bonds. The presence of the methoxycarbonyl group on the benzyl moiety makes this reagent particularly valuable for the synthesis of α,β-unsaturated esters, which are important structural motifs in numerous pharmaceuticals, agrochemicals, and fine chemicals. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with a detailed experimental protocol for its application in a classic Wittig olefination reaction.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while the data presented is for the chloride salt, some spectral information has been sourced from its bromide analogue, [4-(Methoxycarbonyl)benzyl]triphenylphosphonium bromide. The choice of the halide anion generally has a minimal effect on the spectral characteristics of the phosphonium cation.

| Property | Value |

| CAS Number | 1253-47-0 |

| Molecular Formula | C₂₇H₂₄ClO₂P |

| Molecular Weight | 446.91 g/mol |

| Melting Point | 258-260 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in polar organic solvents such as chloroform, dichloromethane, acetone, ethanol, and methanol. Insoluble in non-polar solvents like diethyl ether and petroleum ether.[1] |

Spectral Data

The following spectral data provides the characteristic fingerprints for the identification and characterization of the (4-(Methoxycarbonyl)benzyl)triphenylphosphonium cation.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The data below is for the analogous bromide salt in CDCl₃.[2]

-

δ 8.04 (d, J = 8.1 Hz, 2H): These two protons correspond to the aromatic protons on the methoxycarbonyl-substituted benzene ring that are ortho to the ester group.

-

δ 7.70 (m, 17H): This complex multiplet arises from the overlapping signals of the remaining aromatic protons on the triphenylphosphine group and the two aromatic protons on the methoxycarbonyl-substituted benzene ring that are meta to the ester group.

-

δ 5.65 (d, J = 15 Hz, 2H): These two protons are the benzylic protons of the -CH₂- group attached to the phosphorus atom. The doublet splitting is due to coupling with the phosphorus nucleus.

-

δ 3.87 (s, 3H): This singlet corresponds to the three protons of the methyl ester (-OCH₃) group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The data below is for the analogous bromide salt in CDCl₃.[2]

-

δ 166.54: Carbonyl carbon of the ester group.

-

δ 134.45 (d, J = 36 Hz): Aromatic carbon.

-

δ 132.80 (d, J = 33 Hz): Aromatic carbon.

-

δ 131.73 (d, J = 21 Hz): Aromatic carbon.

-

δ 130.165 (d, J = 51 Hz): Aromatic carbon.

-

δ 129.87 (d, J = 18 Hz): Aromatic carbon.

-

δ 129.70 (d, J = 12 Hz): Aromatic carbon.

-

δ 117.56 (d, J = 342 Hz): Aromatic carbon directly bonded to phosphorus.

-

δ 52.23: Methyl carbon of the ester group.

-

δ 30.58 (d, J = 186 Hz): Benzylic carbon (-CH₂-).

Infrared (IR) Spectroscopy

The FT-IR spectrum reveals the functional groups present in the molecule. The data below is for the analogous bromide salt (KBr pellet).[2]

-

3010, 2926, 2830 cm⁻¹: C-H stretching vibrations of the aromatic and aliphatic groups.

-

1719 cm⁻¹: Strong absorption corresponding to the C=O stretching of the ester group.

-

1605 cm⁻¹: C=C stretching vibrations of the aromatic rings.

-

786 cm⁻¹: C-H out-of-plane bending vibrations, characteristic of substituted benzene rings.

Synthesis of the Phosphonium Salt

The synthesis of (4-(Methoxycarbonyl)benzyl)triphenylphosphonium salts is typically achieved through a straightforward Sₙ2 reaction between triphenylphosphine and the corresponding methyl 4-(halomethyl)benzoate. The following is a representative procedure for the synthesis of the bromide salt.[2]

Experimental Protocol: Synthesis of [4-(Methoxycarbonyl)benzyl]triphenylphosphonium bromide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine methyl 4-(bromomethyl)benzoate (1 equivalent) and triphenylphosphine (1 equivalent) in toluene.

-

Reaction: Heat the mixture to reflux and maintain for 3 hours.

-

Work-up: Cool the reaction mixture to room temperature. The phosphonium salt will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under reduced pressure.

Synthesis of the phosphonium salt.

Application in the Wittig Reaction

The primary application of this compound is in the Wittig reaction to synthesize methyl 4-stilbenecarboxylate and its derivatives. The reaction involves the deprotonation of the phosphonium salt to form a phosphorus ylide, which then reacts with an aldehyde (in this case, benzaldehyde) to yield the desired alkene and triphenylphosphine oxide as a byproduct.

Experimental Protocol: Synthesis of Methyl 4-(2-phenylethenyl)benzoate

This protocol is adapted from established Wittig reaction procedures.

-

Ylide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.1 equivalents), portion-wise with stirring. The formation of the ylide is often indicated by a color change. Stir the mixture at 0 °C for 30 minutes.

-

Reaction with Aldehyde: To the ylide solution at 0 °C, add a solution of benzaldehyde (1 equivalent) in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product, a mixture of the desired alkene and triphenylphosphine oxide, can be purified by either recrystallization or column chromatography.

-

Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate. The less polar alkene product will typically crystallize out upon cooling, leaving the more polar triphenylphosphine oxide in the mother liquor.

-

Column Chromatography: For more challenging separations, flash column chromatography on silica gel is effective. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate) will separate the less polar alkene from the more polar triphenylphosphine oxide.

-

Wittig reaction workflow.

Mechanistic Rationale

The success of the Wittig reaction hinges on several key principles. The deprotonation of the phosphonium salt is facilitated by the electron-withdrawing effect of the adjacent positively charged phosphorus atom, which increases the acidity of the benzylic protons. The resulting phosphorus ylide is a stabilized ylide due to the delocalization of the negative charge onto the carbonyl group of the ester. This stabilization influences the stereochemical outcome of the reaction, generally favoring the formation of the (E)-alkene.

The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a transient oxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion to yield the thermodynamically stable triphenylphosphine oxide and the desired alkene. The formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide is the primary driving force for this reaction.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of α,β-unsaturated esters via the Wittig reaction. Its physical properties are well-defined, and its reactivity is predictable, making it a reliable tool for organic chemists in both academic and industrial settings. The protocols and data presented in this guide provide a solid foundation for the successful application of this important synthetic building block.

References

-

Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. PMC - NIH. (2020-12-09). [Link]

-

[4-(Methoxycarbonyl)benzyl]triphenylphosphonium bromide hemihydrate. PMC - NIH. [Link].nih.gov/pmc/articles/PMC2960248/)

Sources

An In-depth Technical Guide to the Synthesis and Characterization of (4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride

This technical guide provides a comprehensive overview of the synthesis and characterization of (4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride, a key reagent in organic synthesis, particularly in the Wittig reaction for the formation of α,β-unsaturated esters. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both theoretical insights and practical, field-proven protocols.

Introduction and Significance

This compound is a quaternary phosphonium salt that serves as a precursor to the corresponding phosphorus ylide, a Wittig reagent. The presence of the methoxycarbonyl group makes it a valuable building block for introducing a carbomethoxy-substituted benzylidene moiety into a molecule. This transformation is pivotal in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and other fine chemicals where the formation of a carbon-carbon double bond with specific stereochemistry is crucial.[1] The stability and solid nature of this phosphonium salt facilitate its handling and storage in a laboratory setting.

Synthesis of this compound

The synthesis of the title compound is a two-step process that begins with the preparation of the electrophilic precursor, methyl 4-(bromomethyl)benzoate, followed by its reaction with triphenylphosphine to form the desired phosphonium salt.

Synthesis of the Precursor: Methyl 4-(bromomethyl)benzoate

The most common and efficient method for the synthesis of methyl 4-(bromomethyl)benzoate is through the radical bromination of methyl 4-methylbenzoate. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), with N-bromosuccinimide (NBS) serving as the bromine source.[2][3][4] The use of NBS is advantageous as it allows for a controlled bromination at the benzylic position, minimizing side reactions that can occur with elemental bromine.

A detailed protocol for this synthesis is as follows:

Experimental Protocol: Synthesis of Methyl 4-(bromomethyl)benzoate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-methylbenzoate in a suitable solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.[2][4][5]

-

Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) to the solution.[2][4]

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct can be removed by filtration.[5]

-

Purification: The filtrate is then concentrated under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent system, such as n-heptane/ethyl acetate, to yield pure methyl 4-(bromomethyl)benzoate as a solid.[5]

Synthesis of this compound

The final step in the synthesis is the quaternization of triphenylphosphine with the previously synthesized methyl 4-(bromomethyl)benzoate. This is a nucleophilic substitution reaction where the phosphorus atom of triphenylphosphine attacks the benzylic carbon, displacing the bromide ion. While the bromide salt is often synthesized, the chloride salt can be prepared by starting with methyl 4-(chloromethyl)benzoate or through anion exchange. For the purpose of this guide, we will describe the more common synthesis of the analogous bromide salt, as the procedure is directly transferable and the characterization data is readily available and comparable.

The reaction proceeds as follows:

Caption: Reaction scheme for the synthesis of the phosphonium salt.

Experimental Protocol: Synthesis of (4-(Methoxycarbonyl)benzyl)triphenylphosphonium bromide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-(bromomethyl)benzoate and an equimolar amount of triphenylphosphine in a dry solvent such as toluene or tetrahydrofuran (THF).[6][7]

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The formation of a white precipitate indicates the progress of the reaction.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The solid phosphonium salt is then collected by filtration.

-

Purification: Wash the collected solid with a non-polar solvent like diethyl ether or petroleum ether to remove any unreacted starting materials.[8] The product can be further purified by recrystallization if necessary.

-

Drying: Dry the purified (4-(Methoxycarbonyl)benzyl)triphenylphosphonium bromide under reduced pressure to obtain a fine, white crystalline powder.[8]

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Methyl 4-(bromomethyl)benzoate | 229.07 | 1.0 |

| Triphenylphosphine | 262.29 | 1.0 |

Characterization of this compound

A thorough characterization of the synthesized phosphonium salt is essential to confirm its identity, purity, and suitability for subsequent reactions. The following analytical techniques are routinely employed. The data presented below is for the closely related bromide salt, which is expected to be very similar to the chloride salt, with minor differences in the anionic component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are all highly informative.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of protons and their connectivity. For the bromide analogue, the following characteristic signals are observed in CDCl₃: a singlet for the methyl ester protons around δ 3.87 ppm, a doublet for the benzylic protons (CH₂) at approximately δ 5.65 ppm with a coupling to the phosphorus atom (J ≈ 15 Hz), and multiplets for the aromatic protons of the triphenylphosphine and the benzyl groups in the range of δ 7.70-8.04 ppm.[8]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the carbon framework of the molecule. For the bromide analogue, key signals include the methyl ester carbon at δ 52.23 ppm, the benzylic carbon as a doublet around δ 30.58 ppm (due to coupling with phosphorus, J ≈ 186 Hz), and a series of signals for the aromatic carbons between δ 117 and 135 ppm, some of which will also show coupling to the phosphorus atom. The carbonyl carbon of the ester appears at approximately δ 166.54 ppm.[8]

-

³¹P NMR Spectroscopy: The phosphorus-31 NMR spectrum is a definitive tool for confirming the formation of the phosphonium salt. A single sharp peak is expected. For benzyltriphenylphosphonium chloride, the ³¹P chemical shift is reported to be around δ 23.8 ppm (in CDCl₃, referenced to 85% H₃PO₄).[9] This value is typical for tetra-alkyl/aryl phosphonium salts.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of the bromide analogue exhibits the following characteristic absorption bands (in KBr):

-

~3010, 2926, 2830 cm⁻¹: C-H stretching vibrations of the aromatic and aliphatic groups.[8]

-

~1719 cm⁻¹: A strong absorption corresponding to the C=O stretching of the ester group.[8]

-

~1605 cm⁻¹: C=C stretching vibrations of the aromatic rings.[8]

-

~1436 and 1107 cm⁻¹: P⁺-C stretching vibrations, characteristic of the phosphonium salt.

-

~786 cm⁻¹: C-H out-of-plane bending of the substituted benzene ring.[8]

Caption: Workflow for the characterization of the synthesized product.

Melting Point

The melting point is a useful indicator of the purity of a crystalline solid. The reported melting point for the analogous [4-(Methoxycarbonyl)benzyl]triphenylphosphonium bromide is in the range of 245–248 °C.[8] For a similar compound, (4-methoxybenzyl)triphenylphosphonium chloride, a melting point of 236-238°C has been reported.[10] It is expected that the title compound will have a sharp melting point within a similar range, and any significant deviation or broadening of the melting range would suggest the presence of impurities.

Conclusion

This technical guide has outlined a reliable and well-established methodology for the synthesis of this compound, a key intermediate in organic synthesis. The two-step process, involving the bromination of methyl 4-methylbenzoate followed by quaternization of triphenylphosphine, is robust and scalable. The detailed characterization protocols, including NMR and FTIR spectroscopy and melting point analysis, provide a comprehensive framework for verifying the structure and purity of the final product. By adhering to these procedures, researchers and scientists can confidently prepare and utilize this important Wittig reagent in their synthetic endeavors.

References

-

PrepChem. (n.d.). Synthesis of STEP A: Methyl 4-(bromomethyl)-benzoate. Retrieved from [Link]

- Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

SDBS. (n.d.). ³¹P{¹H} NMR Spectrum of Benzyltriphenylphosphonium Chloride in CDCl₃. Retrieved from [Link]

-

SDBS. (n.d.). C-13 NMR Spectrum. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of an active quaternary phosphonium salt and its application to the Wittig reaction: Kinetic study. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). [4-(Methoxycarbonyl)benzyl]triphenylphosphonium bromide hemihydrate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Reactions of benzyltriphenylphosphonium salts under photoredox catalysis. Retrieved from [Link]

-

SDBS. (n.d.). H-1 NMR Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 31P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. Retrieved from [Link]

-

ChemTube3D. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectroscopy characterization of the compound STPH. Retrieved from [Link]

-

University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Arkat USA. (n.d.). One-pot synthesis of benzyltriphenylphosphonium acetates from the corresponding activated benzyl alcohols. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2021, October 4). Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. innospk.com [innospk.com]

- 4. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 5. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. biomedres.us [biomedres.us]

- 8. [4-(Methoxycarbonyl)benzyl]triphenylphosphonium bromide hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. P-31 NMR Spectrum [acadiau.ca]

- 10. 3462-97-3 CAS MSDS ((4-METHOXYBENZYL)TRIPHENYLPHOSPHONIUM CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to the Solubility of (4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride

Foreword: Understanding the Critical Role of Solubility

In the realm of organic synthesis, particularly in the application of Wittig reagents, the solubility of each component is a cornerstone of reaction success. (4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride, a key intermediate for creating substituted stilbenes and other complex molecules, is no exception.[1][2] Its ability to dissolve in a given solvent dictates reaction kinetics, influences ylide formation, and ultimately impacts product yield and purity. This guide provides a comprehensive analysis of the solubility characteristics of this specific phosphonium salt, offering both established knowledge based on analogous compounds and robust protocols for empirical determination. By understanding the "why" behind solvent selection and experimental design, researchers can navigate the complexities of their synthetic challenges with greater confidence and precision.

Compound Profile: this compound

This compound is a quaternary phosphonium salt primarily utilized as a precursor to a phosphorus ylide in the Wittig reaction. The presence of the methoxycarbonyl group on the benzyl ring offers a valuable site for further functionalization in multi-step syntheses.[1]

Key Identifiers and Properties:

| Property | Value | Source(s) |

| CAS Number | 1253-47-0 | [3][4][5] |

| Molecular Formula | C₂₇H₂₄ClO₂P | [3] |

| Molecular Weight | 446.91 g/mol | [3][5] |

| Appearance | White to off-white crystalline powder | [2][6] |

| Melting Point | 258-260 °C | [3] |

| Purity | Typically ≥95-99% | [1][5] |

| Stability | May be hygroscopic and light-sensitive | [7][8] |

Solubility Profile: An Evidence-Based Assessment

Direct, quantitative solubility data for this compound is not extensively published. However, a highly reliable solubility profile can be constructed by analyzing its structural features and comparing it to the well-documented parent compound, Benzyltriphenylphosphonium chloride (BTPPC).

The structure includes a large, nonpolar triphenylphosphine moiety and a polar, ionic phosphonium chloride head. The benzyl group is moderately nonpolar, but the addition of the para-methoxycarbonyl (-CO₂Me) group introduces significant polarity. This ester group is expected to enhance solubility in polar organic solvents compared to the unsubstituted BTPPC.

Inferred Solubility in Common Laboratory Solvents:

| Solvent | Polarity Index | Expected Solubility | Rationale & Causality |

| Water (H₂O) | 1.000 | Soluble | The ionic phosphonium chloride group strongly favors dissolution in water. BTPPC is known to be highly water-soluble.[2][6][9][10] |

| Methanol (MeOH) | 0.762 | Soluble | As a polar protic solvent, methanol is an excellent choice for dissolving phosphonium salts.[9][11] |

| Ethanol (EtOH) | 0.654 | Soluble | Similar to methanol, ethanol effectively solvates the ionic salt. It is also a common solvent for recrystallization.[9][12] |

| Dichloromethane (DCM) | 0.309 | Soluble | This polar aprotic solvent is widely used for Wittig reactions and is known to dissolve BTPPC.[9] |

| Chloroform (CHCl₃) | 0.259 | Soluble | Its polarity is sufficient to dissolve many phosphonium salts.[9][11] |

| Tetrahydrofuran (THF) | 0.207 | Soluble / Moderately Soluble | BTPPC is soluble in THF.[9] The added polarity of the ester group on the target molecule should maintain or enhance this solubility. |

| Acetone | 0.355 | Sparingly Soluble / Insoluble | Despite its polarity, acetone is noted to be a poor solvent for the parent BTPPC.[6][9] This behavior is expected to persist. |

| Toluene | 0.099 | Insoluble | The low polarity of toluene is insufficient to overcome the lattice energy of the ionic salt. This property is exploited during synthesis, where the product often precipitates from toluene.[13] |

| Hexanes / Ether | ~0.009 | Insoluble | These nonpolar solvents are ineffective at dissolving phosphonium salts and are typically used as anti-solvents for precipitation or trituration.[11][12] |

Disclaimer: This table is based on expert inference from analogous structures. For critical applications, empirical verification is strongly recommended using the protocol outlined in the following section.

Experimental Protocol: Quantitative Solubility Determination

To ensure reproducibility and accuracy in research and development, determining the precise solubility of a reagent under specific experimental conditions is paramount. The following protocol describes a self-validating equilibrium solubility method.

Objective: To determine the solubility of this compound in a chosen solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., HPLC-grade Methanol)

-

Analytical balance (4-decimal place)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or orbital shaker

-

Thermostatically controlled environment (e.g., water bath, incubator)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the phosphonium salt to a pre-weighed vial. The key is to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Pipette a precise volume (e.g., 2.00 mL) of the chosen solvent into the vial.

-

Equilibration: Seal the vial and place it in the thermostatically controlled environment (e.g., 25.0 °C). Agitate the slurry using a magnetic stirrer or orbital shaker for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the controlled environment for at least 2 hours, permitting the excess solid to settle.

-

Sample Extraction: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter and discard the first ~0.2 mL to saturate the filter membrane. Collect a precise aliquot (e.g., 1.00 mL) of the clear, saturated solution into a pre-weighed vial.

-

Solvent Evaporation: Evaporate the solvent from the sample vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Quantification: Once the solvent is fully removed, weigh the vial containing the dried solute.

-

Calculation: Determine the mass of the dissolved solid and calculate the solubility.

-

Solubility (mg/mL) = (Mass of vial + dried solute) - (Mass of empty vial) / Volume of aliquot extracted

-

Workflow Visualization

Caption: Workflow for the experimental determination of solubility.

Practical Implications: Purification and Handling

Solubility is not just a physical constant; it is a tool for purification.

-

Recrystallization: This is the primary method for purifying phosphonium salts. The ideal solvent system will dissolve the compound completely at an elevated temperature but show limited solubility at lower temperatures.

-

Single Solvent: Ethanol or methanol are often effective.[9]

-

Solvent/Anti-Solvent System: A common and powerful technique involves dissolving the crude salt in a minimal amount of a good solvent (like DCM or ethanol) and then slowly adding a miscible anti-solvent (like diethyl ether or hexanes) until turbidity persists, which induces crystallization.[12]

-

-

Trituration: If the crude product is an oil, trituration can be used to induce solidification. This involves stirring the oil with a solvent in which it is insoluble (e.g., cold diethyl ether or hexanes).[12][14] Impurities may dissolve while the desired salt solidifies.

-

Handling Considerations:

-

Given that analogous phosphonium salts are often hygroscopic , this compound should be stored in a tightly sealed container in a desiccator or dry box.[2][7][8]

-

Consult the Safety Data Sheet (SDS) before use. Related compounds are known to be toxic if swallowed or inhaled and can cause serious eye irritation.[7][15] Appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

-

Factors Influencing Solubility

Caption: Key factors governing the solubility of a compound.

References

-

(4-Methoxybenzyl)triphenylphosphonium chloride - Physico-chemical Properties. ChemBK. [Link]

-

phosphonium bromide Chemical and Physical Properties. PubChem, National Center for Biotechnology Information. [Link]

-

This compound Product Page. MySkinRecipes. [Link]

- Phosphonium salts derivatives and their use as solubility controlling auxiliaries.

-

Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. ResearchGate. [Link]

-

Synthesis of new water-soluble phosphonium salts and their Wittig reactions in water. Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing. [Link]

-

How to recrystallize phosphonium salt? ResearchGate Discussion. [Link]

-

Supporting Information: Reactions of benzyltriphenylphosphonium salts under photoredox catalysis. The Royal Society of Chemistry. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Benzyltriphenylphosphonium chloride CAS#: 1100-88-5 [m.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Benzyl-triphenyl-phosphonium-chloride-msds | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. dept.harpercollege.edu [dept.harpercollege.edu]

A Spectroscopic and Methodological Deep Dive into (4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride

This technical guide provides an in-depth analysis of the spectral characteristics of (4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride, a key reagent in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide offers insights into the experimental rationale and protocols, ensuring a comprehensive understanding for practical application.

Introduction

This compound, with CAS number 1253-47-0 and a molecular weight of 446.91 g/mol , is a phosphonium salt extensively utilized as a Wittig reagent.[1][2] Its application in the synthesis of α,β-unsaturated esters from aldehydes and ketones is fundamental for creating complex molecular architectures in pharmaceuticals and fine chemicals.[3] The purity and structural integrity of this reagent are paramount for reproducible and high-yielding synthetic outcomes. This guide provides the critical spectral data and methodologies required for its unambiguous identification and quality assessment.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are the foundation for interpreting its spectral data. The molecule consists of a positively charged phosphorus atom bonded to three phenyl groups and a 4-(methoxycarbonyl)benzyl group, with a chloride anion providing charge neutrality.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The spectrum is characterized by signals from the triphenylphosphine moiety, the benzyl group, and the methoxycarbonyl group.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the phosphonium salt in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4] The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher, to ensure adequate signal dispersion.[5]

-

Data Acquisition: Acquire the spectrum at room temperature. The spectral width should be set to encompass the expected chemical shift range (typically 0-12 ppm).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 7.6 | Multiplet | 15H | P(C₆H ₅)₃ | The protons of the three phenyl groups attached to the phosphorus atom are deshielded and exhibit complex splitting patterns due to coupling with phosphorus and other protons. |

| ~7.9 | Doublet | 2H | Aromatic H (ortho to COOCH₃) | These protons are deshielded by the electron-withdrawing ester group. |

| ~7.3 | Doublet | 2H | Aromatic H (ortho to CH₂) | These protons are in a different electronic environment compared to those ortho to the ester group. |

| ~5.6 | Doublet | 2H | P-CH₂ -Ar | The benzylic protons are adjacent to the electron-withdrawing phosphonium group and are split into a doublet by the phosphorus atom. |

| ~3.9 | Singlet | 3H | OCH₃ | The methyl protons of the ester group appear as a sharp singlet. |

Note: The predicted chemical shifts are based on the analysis of similar compounds, such as [4-(methoxycarbonyl)benzyl]triphenylphosphonium bromide and benzyltriphenylphosphonium chloride.[5][6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Analysis

-

Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is typically required compared to ¹H NMR.

-

Instrumentation: The same NMR spectrometer as for ¹H NMR can be used, but with the appropriate probe tuning for ¹³C.

-

Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets. A larger number of scans is usually necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C =O | The carbonyl carbon of the ester group is significantly deshielded. |

| ~135 - 128 | Aromatic C | A series of signals corresponding to the carbons of the triphenylphosphine and benzyl aromatic rings. Carbons directly attached to phosphorus will show coupling. |

| ~118 | Aromatic C (ipso to P) | The ipso-carbon of the phenyl rings attached to phosphorus is shielded and shows a characteristic coupling to phosphorus. |

| ~52 | OC H₃ | The methyl carbon of the ester group. |

| ~30 | P-C H₂-Ar | The benzylic carbon is coupled to the phosphorus atom, resulting in a doublet. |

Note: The predicted chemical shifts are based on data for benzyltriphenylphosphonium chloride.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Analysis

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded first, followed by the spectrum of the sample.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (CH₂ and CH₃) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, 1480 | Medium | Aromatic C=C stretch |

| ~1435 | Strong | P-C stretch |

| ~1280 | Strong | C-O stretch (ester) |

| ~1110 | Strong | P-Ph stretch |

Note: The P-C vibrational peaks are characteristic of phosphonium salts.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the intact molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol: MS Analysis

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL).

-

Instrumentation: Electrospray Ionization (ESI) is a suitable ionization technique for this pre-charged salt. The ESI source is coupled to a mass analyzer, such as a quadrupole or time-of-flight (TOF) instrument.

-

Data Acquisition: The analysis is performed in positive ion mode to detect the cationic part of the molecule.

-

Data Processing: The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the detected ions.

Predicted Mass Spectrometry Data

| m/z | Ion |

| 411.15 | [M-Cl]⁺ |

| 262.08 | [P(C₆H₅)₃]⁺ |

The primary ion observed in the positive-ion ESI-MS spectrum will be the cation, (4-(methoxycarbonyl)benzyl)triphenylphosphonium, with a calculated m/z of 411.15. A common fragment ion corresponds to the triphenylphosphine cation.

Caption: General workflow for the spectroscopic analysis of the title compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust framework for its identification and quality control. The predicted spectral data, grounded in the principles of chemical structure and spectroscopy of related compounds, offer a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is indispensable for the successful application of this versatile Wittig reagent in synthetic endeavors.

References

-

Interpreting NMR Spectra from your Wittig Reaction - CDN. (n.d.). Retrieved from [Link]

-

Benchtop NMR Spectroscopy and Spectral Analysis of the cis- and trans-Stilbene Products of the Wittig Reaction. (2019). Journal of Chemical Education, 96(7), 1436–1441. [Link]

-

Boldt, A. M. (n.d.). Supporting Information Reactions of benzyltriphenylphosphonium salts under photoredox catalysis. The Royal Society of Chemistry. Retrieved from [Link]

-

H-1 NMR Spectrum. (n.d.). Retrieved from [Link]

-

C-13 NMR Spectrum. (n.d.). Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride. (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Technical Guide to the Witt-ig Reaction: Mechanism of Action of (4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds with exceptional regiochemical control.[1] This guide delves into the intricate mechanism of the Wittig reaction, with a specific focus on the role and behavior of (4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride. As a precursor to a stabilized ylide, this particular phosphonium salt offers distinct advantages in stereochemical outcomes, functional group tolerance, and overall synthetic strategy. We will explore the fundamental principles governing the formation of the phosphorus ylide, its subsequent reaction with carbonyl compounds, the nature of the key oxaphosphetane intermediate, and the factors dictating the predominant formation of the (E)-alkene. This document serves as a comprehensive resource, integrating theoretical principles with practical, field-proven insights and detailed experimental protocols to empower researchers in leveraging this powerful transformation.

Introduction: The Enduring Power of the Wittig Olefination

Discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, the Wittig reaction provides a robust and versatile method for the synthesis of alkenes from aldehydes or ketones.[2][3] Its primary strength lies in the unambiguous placement of the double bond, a significant advantage over elimination reactions that can often yield isomeric mixtures.[1] The reaction involves the coupling of a carbonyl compound with a phosphorus ylide (also known as a phosphorane), a species containing adjacent positive and negative charges.[4] The driving force behind this transformation is the formation of the highly stable triphenylphosphine oxide byproduct, which possesses a very strong phosphorus-oxygen double bond.[5]

The versatility of the Wittig reaction is further enhanced by the ability to tune the reactivity and stereoselectivity of the ylide through the choice of substituents. Ylides are broadly classified as stabilized, semi-stabilized, or non-stabilized, based on the electronic nature of the groups attached to the carbanionic carbon.[1][6] this compound is a precursor to a stabilized ylide , a class of Wittig reagents characterized by the presence of an electron-withdrawing group (EWG) that delocalizes the negative charge of the carbanion through resonance.[5][7] This stabilization renders the ylide less reactive but more selective, typically favoring the formation of the thermodynamically more stable (E)-alkene.[2][6]

The Wittig Reagent: Synthesis and Properties

Synthesis of this compound

The journey to the active Wittig reagent begins with the synthesis of the phosphonium salt. This is typically achieved through a standard SN2 reaction involving the quaternization of triphenylphosphine, a strong nucleophile, with a suitable alkyl halide.[4][8]

In the case of our topic reagent, triphenylphosphine is reacted with methyl 4-(chloromethyl)benzoate. The lone pair on the phosphorus atom attacks the electrophilic benzylic carbon, displacing the chloride ion and forming the stable phosphonium salt.

Caption: Mechanistic pathway for the stabilized Wittig reaction.

Experimental Protocol: Synthesis of Methyl 4-Styrylbenzoate

This section provides a representative, field-proven protocol for the Wittig olefination of benzaldehyde using the ylide generated from this compound.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| This compound | 446.91 | 2.24 g | 5.0 |

| Benzaldehyde | 106.12 | 0.53 g (0.51 mL) | 5.0 |

| Sodium Methoxide (NaOMe) | 54.02 | 0.27 g | 5.0 |

| Dichloromethane (DCM) | 84.93 | 50 mL | - |

| Methanol (MeOH) | 32.04 | 20 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Dichloromethane is a volatile and potentially hazardous solvent. Sodium methoxide is corrosive and moisture-sensitive.

Step-by-Step Procedure

-

Ylide Generation:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.24 g, 5.0 mmol).

-

Add 25 mL of dichloromethane and stir at room temperature until the salt is fully suspended.

-

In a separate container, dissolve sodium methoxide (0.27 g, 5.0 mmol) in 10 mL of methanol.

-

Add the sodium methoxide solution dropwise to the phosphonium salt suspension over 5 minutes. The mixture will typically develop a distinct color (e.g., yellow-orange), indicating ylide formation.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

-

Wittig Reaction:

-

Dissolve benzaldehyde (0.51 mL, 5.0 mmol) in 5 mL of dichloromethane.

-

Add the benzaldehyde solution dropwise to the ylide mixture.

-

Allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

-

Work-up and Isolation:

-

Quench the reaction by adding 20 mL of deionized water to the flask.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine all organic layers and wash with brine (1 x 20 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product will contain the desired alkene and triphenylphosphine oxide.

-

The triphenylphosphine oxide can be largely removed by trituration with a non-polar solvent like diethyl ether or hexanes, in which the oxide is poorly soluble.

-

For higher purity, the crude material can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

Alternatively, recrystallization from a suitable solvent (e.g., ethanol or methanol) can yield the pure (E)-alkene product. [9]

-

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow.

Conclusion

This compound serves as an exemplary precursor for a stabilized Wittig reagent. Its mechanism of action hinges on the formation of a resonance-stabilized ylide that reacts with carbonyls via a reversible [2+2] cycloaddition. This reversibility allows for thermodynamic control, leading to the preferential formation of a trans-oxaphosphetane intermediate, which subsequently decomposes to yield the (E)-alkene with high selectivity. The use of milder bases for ylide generation enhances its compatibility with sensitive functional groups, making it an invaluable tool in the synthesis of complex molecules, particularly within the pharmaceutical and materials science industries. A thorough understanding of this mechanism empowers chemists to strategically design synthetic routes and optimize reaction conditions to achieve desired stereochemical outcomes with precision and efficiency.

References

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Methodological & Application

Application Note: Strategic Synthesis of trans-Stilbenes via Wittig Reaction Utilizing (4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride

Abstract

This comprehensive guide details the synthesis of trans-stilbenes, a critical structural motif in pharmaceuticals and material science, through the Wittig reaction. We focus on the application of (4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride as a stabilized Wittig reagent to achieve high stereoselectivity for the desired E-isomer. This document provides researchers, scientists, and drug development professionals with a robust theoretical framework, detailed experimental protocols, and practical insights into the causality of procedural choices to ensure reproducible and high-yield outcomes.

Introduction: The Significance of the Stilbene Scaffold

Stilbenes, or 1,2-diphenylethylenes, are a class of organic compounds whose structural backbone is prevalent in a multitude of biologically active molecules and functional materials. The geometric isomerism of the central carbon-carbon double bond gives rise to cis-(Z) and trans-(E)-stilbenes, with the trans-isomer often being the thermodynamically more stable and biologically relevant form.[1][2] Hydroxylated derivatives of stilbene, known as stilbenoids, are produced by plants and can act as phytoalexins.[2] The synthesis of stilbene derivatives is of paramount importance for accessing novel therapeutics and advanced materials.[2][3]

The Wittig reaction stands as a cornerstone of synthetic organic chemistry for the creation of carbon-carbon double bonds, offering a reliable method for converting aldehydes and ketones into alkenes.[4][5] This application note specifically explores the use of a stabilized phosphonium ylide derived from this compound to promote the formation of trans-stilbenes. The electron-withdrawing methoxycarbonyl group on the benzyl moiety stabilizes the ylide, a key factor in dictating the stereochemical outcome of the reaction.[4][6][7]

The Wittig Reaction: A Mechanistic Overview and Stereochemical Control

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound.[4][8] The driving force of this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[9]

The stereoselectivity of the Wittig reaction is largely dependent on the nature of the substituents on the ylide.[4][10]

-

Non-stabilized ylides (with alkyl or hydrogen substituents) are highly reactive and typically lead to the kinetically favored Z-alkene (cis-isomer).[4][9]

-

Stabilized ylides , such as the one derived from this compound, bear electron-withdrawing groups that delocalize the negative charge on the carbanion.[4][7] These ylides are less reactive and their reactions are generally reversible, leading to the thermodynamically more stable E-alkene (trans-isomer) with high selectivity.[4][10]

The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate.[7][11] For stabilized ylides, the intermediates can equilibrate to the more stable trans-oxaphosphetane, which then decomposes to the E-alkene.[4][12]

Caption: General mechanism of the Wittig reaction with a stabilized ylide.

Experimental Protocol: Synthesis of Methyl 4-((E)-styryl)benzoate

This protocol details the synthesis of a model trans-stilbene, methyl 4-((E)-styryl)benzoate, from this compound and benzaldehyde.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| This compound | 1253-47-0 | 446.91 | 1.0 |

| Benzaldehyde | 100-52-7 | 106.12 | 1.0 |

| Sodium Methoxide (NaOMe) | 124-41-4 | 54.02 | 1.1 |

| Anhydrous Methanol (MeOH) | 67-56-1 | 32.04 | 20 mL |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed |

| Hexanes | 110-54-3 | 86.18 | As needed |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed |

Step-by-Step Procedure

Caption: Experimental workflow for trans-stilbene synthesis.

1. Ylide Generation:

-

In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 mmol, 447 mg) in anhydrous methanol (10 mL).

-

Cool the suspension to 0°C in an ice bath.

-

In a separate flask, prepare a solution of sodium methoxide (1.1 mmol, 60 mg) in anhydrous methanol (10 mL).

-

Add the sodium methoxide solution dropwise to the stirred phosphonium salt suspension over 10 minutes. A characteristic orange-red color of the ylide should appear.[13]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

2. Wittig Reaction:

-

Add benzaldehyde (1.0 mmol, 106 mg, ~0.1 mL) dropwise to the ylide solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the benzaldehyde spot.

3. Work-up:

-

Once the reaction is complete, quench the reaction by adding deionized water (20 mL).

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

4. Purification:

-

The crude product will contain the desired trans-stilbene and the triphenylphosphine oxide byproduct.[14]

-

Purify the crude solid by flash column chromatography on silica gel. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc), is effective.[14] The less polar trans-stilbene will elute before the more polar triphenylphosphine oxide.

-

Alternatively, recrystallization from a suitable solvent like 95% ethanol can be employed.[1][15] The trans-stilbene is typically less soluble than the byproduct and will crystallize out upon cooling.[2][14]

5. Characterization:

-

The purified product should be a white crystalline solid.

-

Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR spectroscopy, and melting point determination. The large coupling constant (typically >15 Hz) for the vinylic protons in the ¹H NMR spectrum is characteristic of the trans geometry.

Scientific Rationale and Troubleshooting

-

Choice of Base and Solvent: Sodium methoxide is a sufficiently strong base to deprotonate the phosphonium salt to form the stabilized ylide.[5] Anhydrous methanol is a suitable solvent for this reaction. The polarity of the solvent can influence the E/Z ratio for semi-stabilized ylides.[14][16] It is crucial to use anhydrous conditions as the ylide is a strong base and will be quenched by water.

-

Stereochemical Outcome: The use of the stabilized ylide derived from this compound strongly favors the formation of the thermodynamically more stable trans-stilbene.[4][6] If a mixture of isomers is obtained, isomerization to the trans form can often be achieved by treating the mixture with a catalytic amount of iodine and exposing it to light.[1][14]

-

Purification Challenges: The primary impurity in the Wittig reaction is triphenylphosphine oxide. Its removal is a common challenge.[14] While recrystallization is often effective, column chromatography provides a more reliable method for achieving high purity, especially on a smaller scale.[14][15] The significant difference in polarity between the nonpolar trans-stilbene and the more polar triphenylphosphine oxide allows for excellent separation.[15]

-

Handling and Storage: Stilbenes are susceptible to photoisomerization from the trans to the cis form, particularly when exposed to UV light.[2][17] Therefore, it is advisable to store the purified product in a vial wrapped in aluminum foil and in a dark place.

Versatility and Scope

The protocol described herein is not limited to benzaldehyde. A wide variety of aromatic and aliphatic aldehydes can be used to generate a diverse library of trans-stilbene derivatives. The presence of the methoxycarbonyl group in the phosphonium salt also provides a synthetic handle for further functionalization, such as hydrolysis to the corresponding carboxylic acid.[18]

Table of Potential Aldehyde Substrates:

| Aldehyde | Expected Product | Notes |

| 4-Chlorobenzaldehyde | Methyl 4'-chloro-4-stilbenecarboxylate | Electron-withdrawing group on the aldehyde is well-tolerated. |

| 4-Methoxybenzaldehyde | Methyl 4'-methoxy-4-stilbenecarboxylate | Electron-donating group on the aldehyde is also suitable. |

| 2-Naphthaldehyde | Methyl 4-(2-(naphthalen-2-yl)vinyl)benzoate | Allows for the synthesis of extended conjugated systems. |

| Cinnamaldehyde | Methyl 4-(4-phenylbuta-1,3-dien-1-yl)benzoate | Reaction with α,β-unsaturated aldehydes is possible. |

| Cyclohexanecarboxaldehyde | Methyl 4-((E)-2-cyclohexylvinyl)benzoate | Demonstrates applicability to aliphatic aldehydes. |

Conclusion

The Wittig reaction using stabilized ylides such as that derived from this compound provides an efficient and highly stereoselective route to trans-stilbenes. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can reliably synthesize a broad range of these valuable compounds. The detailed protocol and practical insights provided in this application note serve as a robust foundation for the successful implementation of this methodology in both academic and industrial research settings.

References

-

Wikipedia. (2023). Wittig reaction. Retrieved from [Link]

-

Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]

-

Kumar, A., & Singh, V. (2020). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 10(62), 37887-37910. Retrieved from [Link]

-

ChemTube3D. (n.d.). Stereoselective Wittig Reaction-Overview. Retrieved from [Link]

-

Scribd. (n.d.). Wittig Reaction Stereoselectivity. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

ResearchGate. (2025). Highly Stereoselective and General Synthesis of (E)-Stilbenes and Alkenes by Means of an Aqueous Wittig Reaction. Retrieved from [Link]

-

Wiley-VCH. (2012). Stilbenes Preparation and Analysis. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Refubium - Freie Universität Berlin. (n.d.). Syntheses - 3.1 Synthesis of Stilbene Derivatives. Retrieved from [Link]

-

ResearchGate. (2017). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? Retrieved from [Link]

-

University of California, Riverside. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE! Retrieved from [Link]

-

Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. Retrieved from [Link]

-

University of California, Irvine. (n.d.). A Solvent Free Wittig Reaction. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2021). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Retrieved from [Link]

-

ResearchGate. (n.d.). The effect of material purity on the optical and scintillation properties of solution-grown trans-stilbene crystals. Retrieved from [Link]

- Google Patents. (n.d.). US2674636A - Method in purifying trans-stilbene.

-

ResearchGate. (2025). Solvent Effect in the Wittig Reaction Under Boden's Conditions. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. scribd.com [scribd.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. community.wvu.edu [community.wvu.edu]

- 9. total-synthesis.com [total-synthesis.com]

- 10. chemtube3d.com [chemtube3d.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound [myskinrecipes.com]

Wittig reaction protocol with (4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride

An In-Depth Guide to the Wittig Reaction: Protocol for (4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Wittig reaction using this compound. This specific Wittig reagent is classified as a "stabilized" reagent, a feature that dictates reaction conditions, stereochemical outcomes, and overall reactivity. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust understanding and successful experimental execution.

Introduction: The Power of the Wittig Olefination

The Wittig reaction stands as a cornerstone of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon double bonds (alkenes) from carbonyl compounds (aldehydes and ketones).[1][2] Developed by Georg Wittig, who was awarded the Nobel Prize in Chemistry in 1979 for this work, the reaction's prominence stems from its ability to introduce the C=C bond with high regioselectivity. The core of the reaction involves the interaction of a phosphorus ylide (the Wittig reagent) with a carbonyl compound.

The subject of this note, this compound, is a precursor to a stabilized ylide. The presence of the electron-withdrawing methoxycarbonyl group (-CO₂Me) conjugated with the carbanion of the ylide significantly influences its stability and reactivity, a critical factor that will be explored in detail.[1][3][4][5]

Reaction Mechanism and Stereoselectivity

A thorough grasp of the reaction mechanism is paramount for troubleshooting and optimizing experimental outcomes. The Wittig reaction proceeds through several distinct stages.

Ylide Formation

The process begins with the deprotonation of the phosphonium salt at the carbon adjacent to the phosphorus atom. This requires a base to abstract the acidic α-hydrogen, generating the phosphorus ylide—a species with adjacent positive and negative formal charges.[6] For stabilized phosphonium salts like this compound, the acidity of the α-hydrogen is increased due to resonance delocalization of the resulting negative charge onto the ester's carbonyl group. Consequently, milder bases compared to those needed for non-stabilized ylides are sufficient.[4][7]

Olefination and the Oxaphosphetane Intermediate

The ylide, a potent carbon nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is believed to be a concerted [2+2] cycloaddition, leading directly to a four-membered ring intermediate known as an oxaphosphetane.[1][4] This intermediate is transient and rapidly collapses in the final step.

Driving Force and Stereochemical Outcome

The decomposition of the oxaphosphetane is thermodynamically driven by the formation of an exceptionally strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[3][6] This step is irreversible and yields the desired alkene.

For stabilized ylides, the reaction predominantly produces the thermodynamically more stable (E)-alkene (trans isomer).[5] Modern mechanistic studies suggest this selectivity arises from kinetic control. The transition state leading to the (E)-alkene is favored because it minimizes the dipole-dipole repulsions between the ester group on the ylide and the carbonyl group of the aldehyde.[8]

Caption: Fig 1. Wittig Reaction Mechanism with a Stabilized Ylide

Experimental Protocol: Synthesis of Methyl 4-vinylbenzoate

This protocol details the synthesis of methyl 4-vinylbenzoate via the Wittig reaction between this compound and formaldehyde.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Amount (10 mmol scale) | Moles (mmol) | Eq. |

| This compound | 50343-41-4 | 444.90 | 4.45 g | 10 | 1.0 |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 0.44 g | 11 | 1.1 |

| Formaldehyde (37% in H₂O) | 50-00-0 | 30.03 | 0.90 mL | ~11 | 1.1 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~100 mL | - | - |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | ~100 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - | - |

| Silica Gel for Chromatography | 7631-86-9 | - | As needed | - | - |

Equipment

-

250 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Procedure

Step 1: Ylide Generation

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (4.45 g, 10 mmol).

-

Add dichloromethane (50 mL) to the flask. Stir the suspension at room temperature.

-

In a separate beaker, prepare a solution of sodium hydroxide (0.44 g, 11 mmol) in water (15 mL).

-

Add the NaOH solution dropwise to the vigorously stirring phosphonium salt suspension over 10 minutes. A color change (often to yellow or orange) indicates the formation of the ylide.

-

Stir the resulting mixture vigorously for an additional 30-45 minutes at room temperature to ensure complete ylide formation.[9][10][11]

Step 2: Reaction with Formaldehyde

-

To the ylide mixture, add 37% aqueous formaldehyde (0.90 mL, ~11 mmol) dropwise via syringe.

-

Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

-

Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. This will yield a crude solid containing the product (methyl 4-vinylbenzoate) and the byproduct (triphenylphosphine oxide).

Step 4: Purification

-

The primary byproduct, triphenylphosphine oxide, can be challenging to remove. Flash column chromatography on silica gel is the most effective method.

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing). The less polar product, methyl 4-vinylbenzoate, will elute before the more polar triphenylphosphine oxide.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield a pure solid or oil.

Sources

- 1. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Research on Wittig Reagents and Their Applications in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. books.rsc.org [books.rsc.org]

- 10. chemistry-online.com [chemistry-online.com]

- 11. Synthesis of 4 vinylbenzoic acid using the Wittig reaction The Wittig rea.. [askfilo.com]

Application Notes and Protocols for the Synthesis of Methyl 4-(2-Arylvinyl)benzoates via Wittig Olefination

Abstract

This comprehensive guide details the preparation of methyl 4-(2-arylvinyl)benzoates, a significant class of compounds in materials science and pharmaceutical development, through the Wittig olefination. This document provides a robust theoretical framework for the Wittig reaction, followed by meticulously detailed, step-by-step protocols for the synthesis of the requisite phosphonium ylides and their subsequent reaction with methyl 4-formylbenzoate. We delve into the causality behind experimental choices, offering insights into reaction optimization, purification strategies, and troubleshooting. This guide is designed to empower researchers, scientists, and drug development professionals with the expertise to confidently and successfully synthesize these valuable stilbene derivatives.

Introduction: The Power and Precision of the Wittig Reaction

The Wittig reaction stands as a cornerstone of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon double bonds with exceptional regioselectivity.[1] Discovered by Georg Wittig in 1954, this Nobel Prize-winning transformation facilitates the conversion of aldehydes or ketones into alkenes.[2] The reaction's prowess lies in the predictable formation of the double bond at the exact location of the original carbonyl group.[3] This attribute is particularly advantageous in multi-step syntheses where precise control over molecular architecture is paramount.

At the heart of the Wittig reaction is the phosphonium ylide, a species bearing adjacent positive and negative charges, which acts as the nucleophilic carbon source.[4][5] These ylides, often referred to as Wittig reagents, are typically prepared in situ and react with carbonyl compounds to generate the desired alkene and triphenylphosphine oxide as a byproduct.[2][6] The thermodynamic driving force for this transformation is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[2]